molecular formula C12H14N2O2 B3392077 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one CAS No. 691901-08-3

1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one

Cat. No.: B3392077
CAS No.: 691901-08-3
M. Wt: 218.25 g/mol
InChI Key: TYPMXIFIXXJTHN-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one is a heterocyclic ketone featuring a 1H-indazole core substituted with a methoxy group at the 6-position and a 2-methylpropan-1-one moiety at the 3-position. The indazole scaffold is a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capability and aromatic stabilization, making it a common motif in drug discovery for targeting enzymes and receptors . The methoxy group at the 6-position likely enhances solubility and modulates electronic effects, while the 2-methylpropan-1-one side chain contributes to steric bulk and metabolic stability.

Properties

IUPAC Name

1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)12(15)11-9-5-4-8(16-3)6-10(9)13-14-11/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPMXIFIXXJTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691901-08-3
Record name 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Indazole Core:

    Introduction of the Methoxy Group:

    Attachment of the Methylpropanone Side Chain:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxy group and the indazole core can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one, differing primarily in substituents on the aromatic ring or the ketone side chain:

Compound Name Key Structural Differences Potential Impact on Properties Reference
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one Chloro and fluoro substituents on phenyl ring Increased lipophilicity; altered bioactivity
1-(4-Methoxyphenyl)-2-methylpropan-1-one Methoxy-substituted phenyl instead of indazole Reduced hydrogen-bonding capacity
(R)-1-(3-Amino-6-fluoro-1H-indazol-1-yl)-3-(2,4-di-tert-butylphenoxy)-2-methylpropan-1-one Fluoro and bulky tert-butylphenoxy groups Enhanced target binding affinity
3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one Indole core instead of indazole; bromo substituent Altered electronic properties and reactivity

Physicochemical Properties

A comparison of key physicochemical parameters:

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Appearance
1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one C₁₂H₁₄N₂O₂ 218.25 1.8–2.2 ~0.5 (DMSO) Solid
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 2.5–2.8 ~1.2 (EtOH) Liquid
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one C₁₀H₁₀ClFO 200.64 3.1–3.4 ~0.3 (DMSO) Liquid
(R)-SX244 () C₂₅H₃₃FN₃O₂ 434.55 5.2–5.6 ~0.1 (DMSO) Solid

*Estimated using fragment-based methods.

Research Findings and Key Insights

Role of Indazole vs. Indole : Indazole derivatives generally exhibit higher metabolic stability compared to indole analogs due to reduced susceptibility to oxidative degradation .

Substituent Effects :

  • Methoxy groups improve solubility but reduce membrane permeability .
  • Halogenation (e.g., Cl, F) increases lipophilicity and target affinity, as seen in CFTR modulators .

Stereochemical Influence : The (R)-enantiomer of SX244 shows superior bioactivity over the (S)-form, highlighting the importance of chirality in drug design .

Biological Activity

The compound 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : [Not specified in provided sources]

The structure of the compound features an indazole ring, which is known for its diverse biological activities. The methoxy group at position 6 is significant for enhancing the lipophilicity and potentially the bioactivity of the compound.

Ion Channel Modulation

One of the notable biological activities of this compound is its ability to act as a selective blocker of large-conductance voltage-gated calcium-dependent potassium (BK) channels. Research indicates that it exhibits high affinity and selectivity against other ion channels, making it a promising candidate for therapeutic applications targeting conditions influenced by these channels .

Antitumor Activity

Recent studies have demonstrated that derivatives of indazole, including compounds structurally related to 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one , exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the growth of various human cancer cell lines, such as:

Cell LineIC50 (µM)Notes
K562 (Leukemia)5.15Selective against normal cells (HEK-293: IC50 = 33.2 µM)
A549 (Lung Cancer)Not specifiedPotential for further investigation
PC-3 (Prostate)Not specifiedPotential for further investigation
Hep-G2 (Liver)Not specifiedPotential for further investigation

The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression, particularly through the inhibition of Bcl-2 family proteins and the p53/MDM2 pathway .

Apoptosis Induction

The induction of apoptosis has been confirmed through various assays. In K562 cells treated with different concentrations of related compounds, significant increases in early and late apoptosis rates were observed. For instance:

  • At 10 µM: 9.64% apoptosis
  • At 12 µM: 16.59% apoptosis
  • At 14 µM: 37.72% apoptosis

These results indicate a dose-dependent effect on cell viability and apoptosis induction .

Cell Cycle Analysis

Cell cycle analysis revealed that treatment with indazole derivatives leads to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting that these compounds may effectively halt cell proliferation by inducing cell cycle arrest .

Study on Antitumor Activity

A study published in Nature explored various indazole derivatives, including those similar to 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one . The findings highlighted that certain modifications to the indazole structure could enhance antitumor potency while reducing toxicity to normal cells. The study concluded that these compounds could serve as scaffolds for developing novel anticancer agents .

Mechanistic Insights

Mechanistic studies have indicated that these compounds can disrupt the interaction between p53 and MDM2, leading to increased p53 levels and subsequent activation of apoptotic pathways . This disruption is critical as p53 plays a pivotal role in regulating the cell cycle and preventing tumorigenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
Reactant of Route 2
1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one

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